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Compound of Interest

Compound Name: TCMDC-136230

Cat. No.: B15560402 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial characterization of

TCMDC-135051, a potent and selective inhibitor of the Plasmodium falciparum cdc2-like kinase

3 (PfCLK3). This document summarizes key quantitative data, details experimental

methodologies, and visualizes the compound's mechanism of action and experimental

workflows.

Core Compound Properties
TCMDC-135051 has been identified as a promising lead compound for the development of

new antimalarials with a novel mechanism of action targeting PfCLK3.[1][2] It demonstrates

potent activity against the blood stages of P. falciparum and has the potential for prophylactic,

transmission-blocking, and curative applications.[1][3]

Quantitative Biological Data
The biological activity of TCMDC-135051 has been quantified across various assays,

demonstrating its potency against both the target enzyme and the parasite.
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Parameter Value
Cell/Enzyme
System

Reference

pEC50 6.89
P. falciparum 3D7 cell

line
[4]

EC50 180 nM
Asexual 3D7 P.

falciparum parasites
[1]

EC50 against

resistant mutant

(G449P)

1806 nM
Mutant G449P P.

falciparum parasites
[1]

Kinase Inhibition Nanomolar activity
In vitro kinase assays

against PfCLK3
[1]

Selectivity High

Screened against 140

human kinases; only 9

showed <20% activity

at 1 µM

[1]

Key Experimental Protocols
In Vitro Kinase Assay (Time-Resolved Fluorescence
Energy Transfer - TR-FRET)
This assay quantifies the inhibitory activity of TCMDC-135051 against the recombinant full-

length protein kinase PfCLK3.[1][2]

Enzyme: Full-length recombinant PfCLK3.

Substrate: A peptide substrate for PfCLK3.

Detection: The assay measures the phosphorylation of the substrate by PfCLK3. A

europium-labeled anti-phosphoserine antibody and an APC-labeled peptide are used. When

the peptide is phosphorylated, FRET occurs between the europium and APC, generating a

signal.

Procedure:
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PfCLK3 enzyme is incubated with varying concentrations of TCMDC-135051.

ATP and the peptide substrate are added to initiate the kinase reaction.

The reaction is allowed to proceed for a defined period.

The detection reagents (europium-labeled antibody and APC-labeled peptide) are added.

After an incubation period, the TR-FRET signal is read on a suitable plate reader.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

Asexual P. falciparum Growth Inhibition Assay
This assay determines the efficacy of TCMDC-135051 in inhibiting the growth of the malaria

parasite in red blood cells.[1][4]

Parasite Strain:P. falciparum 3D7 (chloroquine-sensitive).[1][2]

Culture: Parasites are cultured in human red blood cells in a suitable culture medium.

Procedure:

Synchronized ring-stage parasites are seeded into 96-well plates.

A serial dilution of TCMDC-135051 is added to the wells.

The plates are incubated for 72 hours under standard parasite culture conditions (5%

CO2, 5% O2, 90% N2).

Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green).

The fluorescence intensity, which is proportional to the amount of parasite DNA, is

measured.

The EC50 value is calculated by fitting the dose-response data to a suitable model.
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Visualized Signaling Pathways and Workflows
PfCLK3 Signaling Pathway Inhibition by TCMDC-135051
The following diagram illustrates the proposed mechanism of action of TCMDC-135051, where

it inhibits PfCLK3, a key regulator of RNA splicing in P. falciparum.
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Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts RNA splicing, leading to parasite

death.
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Experimental Workflow for Parasite Growth Inhibition
Assay
The diagram below outlines the key steps in determining the EC50 value of TCMDC-135051

against P. falciparum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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